

# Application Notes and Protocols: Quantifying Azelaprag's Effects on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Azelaprag (formerly BGE-105) is an orally available, small molecule agonist of the apelin receptor (APJ). The apelin/APJ system is a critical signaling pathway involved in the regulation of muscle metabolism, growth, and repair. Azelaprag acts as an "exercise mimetic" by activating this pathway, thereby potentially counteracting muscle atrophy and promoting muscle protein synthesis.[1][2] These application notes provide a detailed overview of the methodologies to quantify the effects of Azelaprag on muscle protein synthesis, based on available preclinical and clinical data. It is important to note that while initial studies showed promise, the Phase 2 STRIDES clinical trial of Azelaprag was discontinued due to safety concerns related to elevated liver enzymes.[3]

## **Mechanism of Action: The Apelin Signaling Pathway**

**Azelaprag** exerts its effects by binding to and activating the APJ receptor, a G-protein coupled receptor. Activation of the APJ receptor by its endogenous ligand, apelin, or an agonist like **Azelaprag**, triggers a downstream signaling cascade that promotes muscle protein synthesis and mitochondrial biogenesis. A key pathway involved is the activation of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR), central regulators of cell growth and protein synthesis.





Click to download full resolution via product page



Caption: **Azelaprag** activates the APJ receptor, leading to mTORC1 signaling and increased muscle protein synthesis.

## **Quantitative Data on Azelaprag's Effects**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **Azelaprag**.

## Table 1: Preclinical Data in a Mouse Model of Obesity[5]

[6]

| Parameter              | Treatment Group         | Outcome                           |
|------------------------|-------------------------|-----------------------------------|
| Total Body Weight Loss | Tirzepatide + Azelaprag | 39%                               |
| Tirzepatide alone      | Approximately 19.5%     |                                   |
| Body Composition       | Tirzepatide + Azelaprag | Restored to that of lean controls |
| Muscle Function        | Tirzepatide + Azelaprag | Restored to that of lean controls |

# Table 2: Phase 1b Clinical Trial Data in Healthy Older Volunteers on Bed Rest[7]



| Parameter                                | Measurement                              | Azelaprag vs.<br>Placebo                                           | p-value |
|------------------------------------------|------------------------------------------|--------------------------------------------------------------------|---------|
| Muscle Protein<br>Synthesis              | Proteomic analysis of muscle microbiopsy | Significantly<br>ameliorated the<br>decrease caused by<br>bed rest | < 0.005 |
| Thigh Circumference                      | Tape measure                             | 100% improvement in maintaining circumference                      | < 0.001 |
| Vastus Lateralis<br>Cross-Sectional Area | Ultrasound                               | 58% improvement in maintaining area                                | < 0.05  |
| Vastus Lateralis<br>Thickness            | Ultrasound                               | 73% improvement in maintaining thickness                           | < 0.01  |

## **Experimental Protocols**

# Protocol 1: Quantification of Muscle Protein Synthesis using Deuterated Water (<sup>2</sup>H<sub>2</sub>O) in a Clinical Setting

This protocol is a general guideline for measuring fractional synthesis rate (FSR) of muscle protein over several days, a method well-suited for studies like the **Azelaprag** Phase 1b bed rest trial.

Objective: To determine the rate of new muscle protein synthesis in response to **Azelaprag** treatment during a period of muscle disuse.

#### Materials:

- Deuterated water (<sup>2</sup>H<sub>2</sub>O, 70%)
- Saliva collection tubes
- Blood collection tubes (with appropriate anticoagulant)
- Muscle biopsy needles



- · Liquid nitrogen
- Gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS)

#### Workflow:



#### Click to download full resolution via product page

Caption: Workflow for measuring muscle protein synthesis using deuterated water.

#### Procedure:

- Baseline Measurements:
  - Collect baseline saliva, blood, and a muscle biopsy from the vastus lateralis before the start of the intervention.
  - Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C.
- · Deuterated Water Administration:
  - Administer an oral bolus of 70% <sup>2</sup>H<sub>2</sub>O to the participants. The exact volume will depend on the participant's body weight and desired level of enrichment.
- Bed Rest and Azelaprag Administration:
  - Initiate the bed rest period.
  - Administer Azelaprag or placebo daily as per the study design.



- · Serial Sampling:
  - Collect saliva and/or blood samples daily to monitor body water enrichment.
  - At the end of the bed rest period, obtain a second muscle biopsy from the same muscle.
- Sample Analysis:
  - Body Water Enrichment: Determine the <sup>2</sup>H enrichment in saliva or plasma water using IRMS.
  - Muscle Protein Hydrolysis: Isolate muscle proteins from the biopsy samples and hydrolyze them into their constituent amino acids.
  - Amino Acid Enrichment: Measure the incorporation of deuterium into protein-bound alanine using GC-MS.
- Fractional Synthesis Rate (FSR) Calculation:
  - Calculate the FSR using the following formula: FSR (%/day) = (E<sub>2</sub> E<sub>1</sub>) / (E\_precursor \* t)
    \* 100 Where:
    - E₂ is the enrichment of protein-bound alanine at the end of the study.
    - E1 is the baseline enrichment of protein-bound alanine.
    - E precursor is the average body water enrichment over the study period.
    - t is the duration of the study in days.

## Protocol 2: Assessment of Muscle Atrophy in Preclinical Models

This protocol outlines a general procedure for evaluating the effect of **Azelaprag** on muscle mass and fiber size in a diet-induced obesity mouse model.

Objective: To quantify changes in muscle mass and morphology in response to **Azelaprag** treatment in obese mice.



#### Materials:

- High-fat diet
- Azelaprag
- Incretin agonist (e.g., tirzepatide)
- Micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DEXA) for body composition analysis
- Histology equipment (formalin, paraffin, microtome, H&E stain)
- Microscope with imaging software

#### Procedure:

- · Induction of Obesity:
  - Feed mice a high-fat diet for a specified period to induce obesity.
- Treatment Administration:
  - Divide the obese mice into treatment groups (e.g., vehicle control, Azelaprag alone, incretin agonist alone, Azelaprag + incretin agonist).
  - Administer treatments daily via oral gavage or other appropriate route for the duration of the study.
- Body Composition Analysis:
  - Perform baseline and end-of-study body composition analysis using micro-CT or DEXA to determine lean mass and fat mass.
- Muscle Tissue Collection and Processing:
  - At the end of the study, euthanize the mice and carefully dissect key muscles (e.g., tibialis anterior, gastrocnemius).



- · Weigh the muscles.
- Fix a portion of the muscle in 10% neutral buffered formalin for histological analysis.
- Histological Analysis:
  - Embed the fixed muscle tissue in paraffin and cut cross-sections.
  - Stain the sections with Hematoxylin and Eosin (H&E).
  - Capture images of the stained sections under a microscope.
- Quantification of Muscle Fiber Cross-Sectional Area (CSA):
  - Use imaging software to measure the CSA of individual muscle fibers.
  - Calculate the average CSA for each muscle and compare between treatment groups.

### Conclusion

**Azelaprag** has demonstrated a potential to positively influence muscle protein synthesis and mitigate muscle atrophy in both preclinical and early-stage clinical settings. The protocols outlined above provide a framework for quantifying these effects. Researchers and drug development professionals should consider these methodologies for evaluating novel compounds targeting muscle wasting and metabolic disorders, while also remaining cognizant of the safety profile of the investigational drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. agetechworld.co.uk [agetechworld.co.uk]
- 2. ir.bioagelabs.com [ir.bioagelabs.com]







- 3. ir.bioagelabs.com [ir.bioagelabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying Azelaprag's Effects on Muscle Protein Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#quantifying-azelaprag-s-effects-on-muscle-protein-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com